Tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17933622
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-5-10(15)9-6-8(14)7-13(9)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3 |
| Standard InChI Key | NVUGNNQATMLQPB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Introduction
Synthesis and Reaction Pathways
The synthesis of tert-butyl 4-hydroxy-2-propanoylpyrrolidine-1-carboxylate involves multi-step strategies, often leveraging protecting group chemistry and acylation reactions.
Stepwise Synthesis:
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Amino Protection:
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Acylation at Position 2:
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Esterification:
Industrial-Scale Considerations:
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Yield Optimization: Patent CN112194606A highlights the use of dichloromethane and tetrahydrofuran (THF) as solvents, with DCC (dicyclohexylcarbodiimide) facilitating esterification .
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Purification: Chromatography or recrystallization ensures high purity (>95%) .
Applications in Medicinal Chemistry
This compound serves as a versatile intermediate in drug discovery, particularly for modulating pharmacokinetic properties.
Key Therapeutic Areas:
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Enzyme Inhibition: The pyrrolidine scaffold is prevalent in protease and kinase inhibitors. For example, similar structures are used in BMP (bone morphogenetic protein) inhibitors .
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Neuroprotective Agents: Hydroxyl and carbonyl groups may interact with neuronal receptors, as seen in related pyrrolidine derivatives .
Case Study: COPD and Pulmonary Hypertension
Physicochemical Characterization
Spectral Data:
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IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O-H stretch), ~1720 cm⁻¹ (C=O ester), and ~1650 cm⁻¹ (amide C=O) .
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NMR (¹H and ¹³C):
Solubility and Stability:
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the ester group .
Research Findings and Challenges
Biological Activity:
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In Vitro Studies: Derivatives show moderate activity against cancer cell lines (IC₅₀: 10–50 μM), likely due to interactions with cellular kinases .
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ADME Profile: The Boc group improves metabolic stability in hepatic microsomal assays.
Synthetic Challenges:
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Stereochemical Control: Achieving enantiopure forms requires chiral catalysts or resolution techniques .
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Scale-Up Issues: Low yields (~40%) in acylation steps necessitate optimized catalysts (e.g., TEMPO) .
Comparative Analysis with Analogues
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